Zinc acetylacetonate hydrate

Descripción

Significance of Metal Acetylacetonates (B15086760) in Coordination Chemistry

Metal acetylacetonates are coordination complexes formed between metal ions and the acetylacetonate (B107027) anion (acac), which is derived from acetylacetone (B45752). wikipedia.org The acetylacetonate ligand is bidentate, meaning it binds to the metal ion through two of its oxygen atoms, forming a stable six-membered chelate ring. wikipedia.org This chelation effect imparts considerable stability to the resulting complexes. wikipedia.org

A key characteristic of many metal acetylacetonates is their solubility in organic solvents, a property that contrasts with the often-poor solubility of metal halides. wikipedia.org This solubility makes them valuable as catalyst precursors and reagents in various organic syntheses. wikipedia.orgamericanelements.com Their applications are diverse, ranging from their use as "shift reagents" in nuclear magnetic resonance (NMR) spectroscopy to catalysts in industrial processes like hydroformylation. wikipedia.org Furthermore, metal acetylacetonates serve as crucial precursors for the synthesis of metal-organic frameworks (MOFs) and in the fabrication of carbon nanostructures through techniques like chemical vapor deposition (CVD). americanelements.comacs.org The versatility of the acetylacetonate ligand, which can be modified with various substituents, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, further broadening their applicability in research and industry. wikipedia.orgmdpi.comresearchgate.net

Overview of Zinc Coordination Compounds in Contemporary Research

Zinc, as a d¹⁰ metal, exhibits flexible coordination geometry, readily forming complexes with various coordination numbers, most commonly four, five, and six. nih.gov This flexibility, combined with its Lewis acidic nature, makes zinc an essential element in numerous biological systems and a versatile metal center in coordination chemistry. nih.govmdpi.com In contemporary research, zinc coordination compounds are investigated for a wide array of applications.

Their roles span from catalysis in organic reactions to the development of novel materials with specific optical, electronic, and biological properties. mdpi.compubcompare.ai For instance, zinc(II) carboxylate-based coordination polymers have been explored as sensors for detecting pollutants, catalysts for the degradation of organic dyes, and even as potential therapeutic agents. mdpi.com The luminescent properties of many zinc complexes make them suitable for applications in optoelectronic devices and as fluorescent probes. pubcompare.ai Furthermore, the ability of zinc to form stable frameworks with organic linkers has led to extensive research into zinc-based MOFs for gas storage and separation. mdpi.com The study of zinc coordination compounds continues to be a vibrant area of research, driven by the quest for new materials with tailored functionalities.

Scope and Research Trajectories of Zinc Acetylacetonate Hydrate (B1144303)

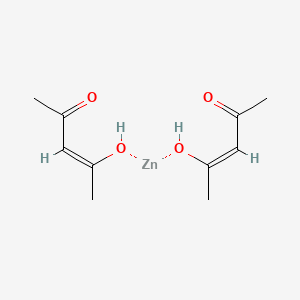

Zinc acetylacetonate hydrate, with the general formula Zn(C₅H₇O₂)₂·xH₂O, stands out as a particularly useful and widely studied zinc coordination compound. cymitquimica.comsigmaaldrich.com Its hygroscopic nature and solubility in organic solvents make it a convenient precursor for a variety of synthetic applications. cymitquimica.comsigmaaldrich.com

Current research on this compound is largely focused on its utility as a precursor for the synthesis of zinc oxide (ZnO) nanomaterials. chemimpex.comakjournals.comresearchgate.net These nanomaterials, which can be fabricated in various morphologies such as nanoparticles, nanorods, and thin films, have significant potential in electronics, optics, and catalysis. chemimpex.comresearchgate.netmdpi.comnih.gov The thermal decomposition of this compound to yield ZnO is a key area of investigation, with studies focusing on controlling the size, shape, and properties of the resulting ZnO particles. akjournals.comresearchgate.netwikipedia.org

Beyond its role as a precursor, this compound is also explored as a catalyst in its own right and as a component in the development of advanced materials. pubcompare.aicymitquimica.comchemimpex.com Research is ongoing to understand its catalytic activity in various organic transformations. chemimpex.com Moreover, its incorporation into novel materials, such as metal-organic frameworks and hybrid nanocomposites, is an active area of exploration. pubcompare.ai Future research trajectories are likely to delve deeper into modifying the structure of this compound, for example, by adducting it with other ligands to fine-tune its properties for specific applications, such as in chemical vapor deposition for creating advanced coatings and electronic devices. sigmaaldrich.comresearchgate.netsigmaaldrich.com The development of more efficient and controlled methods for its use in nanomaterial synthesis will also remain a key focus.

| Property | Value | Source |

| Molecular Formula | Zn(C₅H₇O₂)₂·xH₂O | chemimpex.com |

| Anhydrous Molecular Weight | 263.61 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | White crystalline powder | chemimpex.com |

| Melting Point | 129-133 °C | chemimpex.com |

| Solubility | Soluble in organic solvents | wikipedia.orgamericanelements.comcymitquimica.com |

Structure

3D Structure of Parent

Propiedades

Número CAS |

108503-47-5 |

|---|---|

Fórmula molecular |

C10H16O4Zn |

Peso molecular |

265.6 g/mol |

Nombre IUPAC |

(Z)-4-hydroxypent-3-en-2-one;zinc |

InChI |

InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; |

Clave InChI |

KNXAKZGJNLAYCJ-FDGPNNRMSA-N |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Zn+2] |

SMILES isomérico |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zn] |

SMILES canónico |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zn] |

Descripción física |

White or yellow crystalline powder; [Acros Organics MSDS] |

Origen del producto |

United States |

Synthetic Methodologies and Route Optimization

Conventional Synthetic Pathways

Conventional methods for synthesizing zinc acetylacetonate (B107027) hydrate (B1144303) are primarily divided into liquid-phase and solid-state approaches. These techniques are well-established and widely used due to their relative simplicity and effectiveness.

Liquid-Phase Synthesis Approaches

Liquid-phase synthesis is a common and straightforward method for preparing zinc acetylacetonate hydrate. ijcsrr.org This approach typically involves the reaction of a zinc salt with acetylacetone (B45752) in a suitable solvent. One prevalent method uses zinc sulfate (B86663) (ZnSO₄), acetylacetone (CH₃COCH₂COCH₃), and a base like sodium hydroxide (B78521) (NaOH) to facilitate the reaction. ijcsrr.orgwikipedia.org The base plays a crucial role in deprotonating the acetylacetone, allowing it to act as a ligand and coordinate with the zinc ions.

In a typical procedure, an aqueous solution of a zinc salt, such as zinc sulfate heptahydrate (ZnSO₄·7H₂O), is reacted with acetylacetone. ijcsrr.org The pH of the mixture is carefully adjusted with a base to promote the formation of the complex. ijcsrr.org The reaction mixture is often heated to ensure complete reaction, after which the product is crystallized, filtered, and dried. ijcsrr.org A study reported a yield of 36.24% for bis(acetylacetonato)zinc(II) monohydrate, [Zn(acac)₂(H₂O)], using this method with NaOH as a pH regulator. ijcsrr.orgijcsrr.org

Another variation of the liquid-phase method involves the direct reaction of zinc oxide (ZnO) with acetylacetone. google.comgoogle.com In this solvent-free approach, the mixture is heated, and a catalyst such as water or glacial acetic acid can be added to facilitate the reaction. google.com This method can achieve high yields, with one process reporting a yield of 95.7% when using water as a catalyst. google.com

Table 1: Comparison of Liquid-Phase Synthesis Methods

| Zinc Source | Reagents | Catalyst/pH Regulator | Reported Yield | Reference |

|---|---|---|---|---|

| Zinc Sulfate Heptahydrate | Acetylacetone | Sodium Hydroxide | 36.24% | ijcsrr.orgijcsrr.org |

| Zinc Oxide | Acetylacetone | Water | 95.7% | google.com |

Solid-State Catalytic Synthesis Techniques

Solid-state synthesis, also known as mechanochemical synthesis, offers an alternative route that avoids the use of solvents. google.com This technique involves the direct grinding of solid reactants, such as a zinc salt, acetylacetone, and a solid base. google.com While this method is noted for its mild reaction conditions and simple operation, it may still require a final washing step with water to remove byproducts. google.com

A significant application of zinc acetylacetonate in solid-state catalysis is its use as a precursor to create supported catalysts. For instance, solid base catalysts of magnesium oxide (MgO) modified with zinc oxide (ZnO) have been prepared by depositing zinc acetylacetonate onto the surface of MgO or magnesium hydroxide (Mg(OH)₂). lidsen.com This is followed by thermal decomposition, resulting in a catalyst with enhanced properties. lidsen.com The choice of solvent for the initial deposition of zinc acetylacetonate can influence the final catalyst's activity. lidsen.com

Advanced Solution-Based Synthesis Protocols

More advanced synthesis methods have been developed to control the size, morphology, and properties of the resulting materials, especially when this compound is used as a precursor for nanomaterials. These include solvothermal, hydrothermal, and sol-gel techniques.

Solvothermal Synthesis Methods

Solvothermal synthesis involves a chemical reaction in a closed system, typically an autoclave, where a solvent is heated above its boiling point to generate high pressure. sigmaaldrich.cn This method is widely used for the synthesis of nanomaterials from this compound. researchgate.net The choice of solvent is critical as it influences the reaction kinetics and the final product's characteristics. nih.gov

For example, zinc oxide nanoparticles with different morphologies, such as nanorods and coral-like structures, have been synthesized by refluxing a solution of this compound in 1-butanol (B46404) or isobutanol. researchgate.net The reaction proceeds through the alcoholytic cleavage of the acetylacetonate ligand. researchgate.net Similarly, solvothermal synthesis of ZnO particles from zinc acetylacetonate in ethanol (B145695) and octanol (B41247) has been reported, with the reaction conditions (temperature and time) influencing the resulting particle morphology. irb.hr

A model reaction using anhydrous zinc acetylacetonate in primary alcohols like methanol (B129727) and ethanol demonstrated that the solvent plays a crucial role in determining the preferential growth direction of the resulting ZnO nanocrystals. nih.govacs.org In ethanol, nanorods were formed, while in methanol, platelet-like particles were observed. nih.govacs.org

Hydrothermal Synthesis Procedures

Hydrothermal synthesis is a specific type of solvothermal synthesis where water is used as the solvent. sigmaaldrich.cn This method is particularly effective for producing well-defined nanostructures. This compound is used as a precursor to synthesize highly ordered, vertically grown zinc oxide nanorods via a simple hydrothermal method at relatively low temperatures, such as 85°C. mdpi.com The continuous supply of Zn²⁺ ions from the acetylacetonate precursor is advantageous for the growth of these nanostructures. mdpi.com

In another study, simple hydrolysis of this compound in an aqueous medium at 90°C resulted in the formation of hollow tubular ZnO particles. irb.hr The initial concentration of the zinc precursor was found to influence the formation of these hollow structures. irb.hr The addition of other reagents, like sodium citrate, to the hydrothermal system can further modify the morphology of the resulting ZnO particles, leading to square plate-like structures. irb.hr

Table 2: Examples of Hydrothermal Synthesis using this compound

| Target Material | Temperature | Key Findings | Reference |

|---|---|---|---|

| Vertically Grown ZnO Nanorods | 85°C | Highly ordered crystalline structure with a strong (002) peak. | mdpi.com |

| Hollow Tubular ZnO Particles | 90°C | Formation of hollow structures dependent on precursor concentration. | irb.hr |

Sol-Gel Routes for Precursor Preparation

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). Zinc acetylacetonate is a commonly used precursor in non-aqueous sol-gel chemistry. mdpi.com The process involves the thermal decomposition of the precursor in an organic solvent. mdpi.com

This method has been employed to synthesize ultra-small, highly crystalline manganese-zinc ferrite (B1171679) nanoparticles using this compound as one of the precursors in triethylene glycol. rsc.org The properties of the resulting nanoparticles could be tailored by varying the ratio of the metal precursors. rsc.org

Furthermore, the choice of precursor in sol-gel synthesis, including the use of hydrated versus anhydrous zinc acetylacetonate, can have a direct impact on the chemical and optical properties of the resulting ZnO nanoparticles. researchgate.net Studies have shown that the hydrate water molecules in this compound can play a role in the hydrolytic formation of reactive intermediates during the synthesis of ZnO nanoparticles in alcoholic solvents. researchgate.net

Vapor-Phase and Electrochemical Synthesis Routes

Vapor-phase and electrochemical methods represent advanced routes for the synthesis of this compound, particularly when high purity and specific material forms are required, such as for thin-film deposition.

This compound is a widely utilized precursor for the deposition of zinc-containing thin films, such as zinc oxide (ZnO), via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). rsc.orgchemimpex.comacs.org Its suitability stems from several key properties. The compound is non-toxic, air-stable, and soluble in organic solvents, which facilitates its handling and use in optimizing reaction conditions. chemimpex.comacs.org For CVD applications, the precursor must have adequate volatility to be transported into the reaction chamber. Anhydrous zinc acetylacetonate, for instance, is reported to sublime at 85°C at 100 Torr and is vaporized at temperatures around 79-115°C for CVD processes. mocvd-precursor-encyclopedia.de

The synthesis of the precursor itself must yield a product with high purity, as contaminants can be incorporated into the deposited film, adversely affecting its properties. For example, metallic impurities in the starting materials for precursor synthesis can be reduced through careful recrystallization. mocvd-precursor-encyclopedia.de The thermal stability of the precursor is another critical consideration; it must be volatile enough to be transported by a carrier gas but stable enough to avoid premature decomposition before reaching the substrate. rsc.org The hydrate form is frequently used, and the water of crystallization can be released during the process, potentially influencing the subsequent deposition chemistry. acs.orgnih.gov The choice of precursor is critical for controlling the structural and photoluminescence properties of the resulting films. mocvd-precursor-encyclopedia.de

Electrochemical synthesis offers a direct method for producing metal acetylacetonates (B15086760). utexas.edu This technique can be performed by deviating from traditional methods that use nonaqueous solvents. utexas.edu A notable approach involves using the acetylacetone ligand itself as the solvent for the electrolysis. utexas.edu

In a typical setup for synthesizing zinc (II) acetylacetonate, two zinc metal electrodes are used in a solution containing acetylacetone and an electrolyte, such as tetra-n-butylammonium hexafluorophosphate. utexas.edu During electrolysis, the zinc anode oxidizes and releases Zn²⁺ ions into the solution, which then react with the acetylacetonate anions formed from the deprotonation of acetylacetone. This process directly forms the zinc acetylacetonate complex in the solution. utexas.edu This method has been successfully used to synthesize various metal acetylacetonates, and spectral data confirms the formation of the desired products. utexas.edu One of the advantages of this route is its simplicity and the ability to use the ligand as the reaction medium, avoiding the need for other solvents. utexas.edu

Chemical Vapor Deposition (CVD) Precursor Synthesis Considerations

Influence of Reaction Parameters on Synthesis Yield and Purity

The yield and purity of synthesized this compound are highly dependent on the precise control of various reaction parameters, including pH, the solvent system employed, and the reaction temperature.

The pH of the reaction medium is a critical factor in the synthesis of this compound, primarily because it governs the deprotonation of acetylacetone to form the acetylacetonate anion, which is necessary for complexation with zinc ions. Sodium hydroxide (NaOH) is commonly used as a pH regulator in the synthesis. ijcsrr.orgijcsrr.orgyildiz.edu.tr

In one reported synthesis, the use of NaOH as a pH regulator resulted in a product yield of 36.24%. ijcsrr.orgijcsrr.org Another study noted that bis-acetylacetonate zinc (II) complex can be synthesized with NaOH as a pH regulator with a yield reaching as high as 88%. ijcsrr.org The pH also influences the solubility of zinc species in the reaction medium. scbt.com At a pH below 7, there is an inverse relationship between pH and the amount of zinc in solution. scbt.com As the pH increases, more sites for zinc adsorption are activated, which can decrease the amount of zinc available in the solution for complex formation. scbt.com Proper pH control is therefore essential to maximize the formation and precipitation of the desired zinc acetylacetonate complex.

Table 1: Effect of pH Regulation on Synthesis Yield

| pH Regulator | Reported Yield | Source |

| Sodium Hydroxide (NaOH) | 36.24% | ijcsrr.orgijcsrr.org |

| Sodium Hydroxide (NaOH) | up to 88% | ijcsrr.org |

The choice of solvent significantly affects the reaction mechanism, kinetics, and the morphology of the resulting product. Various solvent systems have been explored for the synthesis of zinc acetylacetonate and its subsequent conversion to other materials like ZnO. researchgate.net

The reaction in primary alcohols like 1-butanol and isobutanol proceeds through an alcoholytic carbon-carbon cleavage of the acetylacetonate ligand. researchgate.net This is followed by the hydrolytic formation of a reactive Zn-OH intermediate, facilitated by water molecules from the precursor's hydrate form or those released during condensation. researchgate.net The rate of conversion can vary significantly between solvents; for instance, the conversion of zinc acetylacetonate to ZnO is notably slower in isobutanol compared to 1-butanol. researchgate.net

In solvothermal processes using methanol and ethanol, the solvent has been shown to play a critical role in controlling the growth of the resulting zinc oxide nanoparticles. acs.orgacs.org The water of crystallization released from this compound can also influence the growth of nanocrystals, sometimes overshaping the primary role of the solvent. acs.org In some preparations, ethyl acetate (B1210297) has been used as a solvent for recrystallization to purify the final product. yildiz.edu.tr

Table 2: Influence of Different Solvent Systems

| Solvent(s) | Synthesis Method | Key Finding | Source |

| 1-Butanol | Reflux | Faster conversion rate compared to isobutanol. Reaction proceeds via alcoholytic C-C cleavage. | researchgate.net |

| Isobutanol | Reflux | Slower conversion rate. Final product morphology is time-dependent. | researchgate.net |

| Methanol / Ethanol | Solvothermal | Solvent choice controls the preferential growth direction and morphology of resulting ZnO nanoparticles. | acs.orgacs.org |

| Methanol / Chloroform | Heating | Mentioned as solvents used in synthesis with NaOH as a pH regulator. | ijcsrr.org |

| Ethyl Acetate | Recrystallization | Used for purification of the raw product. | yildiz.edu.tr |

Temperature is a crucial parameter that dictates the reaction rate, product phase, and crystallinity. Different synthesis methods for this compound and its derivatives employ a wide range of temperatures. For instance, a direct synthesis from acetylacetone and zinc oxide can be achieved by heating the mixture to 110-140°C, with an optimal range of 120-130°C. google.com This temperature is above the softening point of the product, ensuring good fluidity and mixing without requiring a solvent. google.com

In other methods, such as hydrothermal synthesis, lower temperatures like 85°C have been successfully used. mdpi.com A low-temperature synthesis at 60°C has been reported using supercritical CO₂ to drive the reaction. rsc.org Thermal decomposition studies show that zinc acetylacetonate monohydrate can be converted to ZnO by direct heating at temperatures of 200°C or higher. researchgate.net Solvothermal syntheses have been conducted at both 100°C and 200°C, with the temperature influencing the aspect ratios of the resulting ZnO nanocrystals. acs.orgnih.gov

Table 3: Summary of Temperature Effects in Various Synthesis Methods

| Temperature | Synthesis Method | Observation | Source |

| 60°C | Supercritical CO₂ | Low-temperature synthesis of ZnO particles from Zn(acac)₂ with a 67% yield at 30.0 MPa. | rsc.org |

| 85°C | Hydrothermal | Successful synthesis of ZnO nanorods on a seeded substrate. | mdpi.com |

| 100°C / 200°C | Solvothermal | Higher temperature led to lower aspect ratios in the resulting ZnO particles. | acs.orgnih.gov |

| 110-140°C | Direct Reaction | Optimal temperature range (120-130°C) for direct synthesis from ZnO and acetylacetone. | google.com |

| ≥200°C | Thermal Decomposition | Formation of ZnO as a single phase from zinc acetylacetonate monohydrate. | researchgate.net |

Impact of Solvent Systems on Reaction Mechanisms

Green Chemistry Perspectives in this compound Synthesis

The development of environmentally benign synthetic methods for this compound aligns with the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. Traditional methods often involve organic solvents, the use of strong bases, and generate significant aqueous waste, prompting the exploration of cleaner alternatives. google.com

Several innovative approaches have been investigated to make the synthesis of this compound more sustainable. These include solvent-free reactions, the use of alternative energy sources like microwave and ultrasound, and the selection of less hazardous reagents.

A notable green synthetic route involves the direct reaction of zinc oxide (ZnO) with acetylacetone. google.com This method can be performed without a solvent, significantly reducing waste. google.com One patented process describes mixing acetylacetone and zinc oxide and heating the mixture to 110-140°C with a catalyst for 30 minutes. google.com This process is highlighted as simple, efficient, and cost-effective, with high product purity and yield. google.comgoogle.com The reaction can also be carried out by grinding the solid reactants together, which simplifies the procedure and operates under mild conditions, although it may still require an aqueous workup. google.com

The following table summarizes the results from various examples of a solvent-free synthesis of zinc acetylacetonate from zinc oxide and acetylacetone. google.com

| Example | Acetylacetone (g) | Zinc Oxide (g) | Catalyst | Reaction Temperature (°C) | Yield (%) | Zinc Content (%) | Melting Point (°C) |

| 1 | 400 | 160 | 1g Water | 110-120 | 95.7 | 25.2 | 129.8 |

| 2 | 1000 | 395 | 5g Hydrogen Peroxide | 115-125 | 94.9 | 25.6 | 131.4 |

| 3 | 2000 | 780 | 8g Glacial Acetic Acid | 120-130 | 94.3 | 25.9 | 132.6 |

| 4 (Scale-up of Ex. 1) | 400,000 | 160,000 | 1kg Water | 110-120 | 96.0 | 24.7 | 129.5 |

Alternative energy sources have also been employed to promote greener syntheses. Microwave-assisted synthesis has been shown to be a rapid and efficient method for producing metal oxide nanoparticles from precursors like this compound. nih.govimt.siresearchgate.net This technique offers advantages such as shorter reaction times, energy efficiency, and better control over product morphology. nih.govresearchgate.net For instance, ZnO nanoparticles have been synthesized from this compound in 1-butanol under microwave irradiation, demonstrating high yields of up to 85%. imt.si

Ultrasound-assisted synthesis is another green technique that has been successfully applied. researchgate.netnih.govrsc.org Sonication can enhance reaction rates and lead to the formation of nanocrystalline products. researchgate.net For example, nanocrystalline zinc oxide has been prepared from zinc acetate and 1,4-butanediol (B3395766) using ultrasound, a method described as green and cost-effective. researchgate.net While this example doesn't directly synthesize this compound, it demonstrates the potential of ultrasound in related zinc compound syntheses.

The use of water as a solvent, when feasible, represents a significant step towards a more environmentally friendly process compared to organic solvents. romanpub.com Hydrothermal synthesis, which uses water at elevated temperature and pressure, is noted for its simplicity and eco-friendly conditions in producing zinc-based materials. researchgate.net

Mechanochemical methods, such as grinding solids together in a mortar, offer a solvent-free route for synthesis. google.comromanpub.com This technique has been used to produce zeolitic imidazolate frameworks (ZIFs) from this compound and 2-methylimidazole (B133640) at room temperature, highlighting a simple, efficient, and solvent-free approach. romanpub.com

These green chemistry approaches not only aim to reduce the environmental impact of chemical synthesis but also often lead to improved efficiency, reduced costs, and the ability to produce materials with novel properties. google.comnih.govromanpub.com

Structural Elucidation and Coordination Chemistry

Molecular and Crystal Structure Analysis

The structural framework of zinc acetylacetonate (B107027) hydrate (B1144303) is not a simple monomeric unit but rather a more complex assembly, the nature of which is influenced by its hydration state.

Elucidation of Trimeric and Oligomeric Forms

In the solid state, anhydrous zinc acetylacetonate exists as a trimer, with the formula [Zn(acac)₂]₃. wikipedia.org It has also been observed that both monomeric and trimeric forms can be obtained through sublimation. wikipedia.org The monohydrate, Zn(acac)₂H₂O, adopts a five-coordinate, square pyramidal structure. wikipedia.org The formation of oligomeric structures is a key feature of the coordination chemistry of zinc with β-diketonate ligands. researchgate.net

Coordination Geometry of the Central Zinc Ion

The coordination geometry of the central zinc ion in its acetylacetonate complexes is variable. In the trimeric form, each zinc ion is five-coordinate, exhibiting a distorted trigonal bipyramidal geometry. wikipedia.org In the monohydrate, the zinc ion is also five-coordinate but adopts a square pyramidal structure. wikipedia.org The zinc ion can also achieve a distorted octahedral coordination geometry in the presence of additional ligands, such as 2,2′-bipyridine or 1,10-phenanthroline, forming complexes like [Zn(acac)₂(C₁₀H₈N₂)] and [Zn(acac)₂(C₁₂H₈N₂)]. researchgate.net In some instances, a distorted trigonal bipyramidal geometry is observed where the axial positions are occupied by two oxygen atoms and the equatorial positions by three other atoms. nih.gov

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the structural details of zinc acetylacetonate hydrate, providing insights into ligand coordination and the local environment of the atoms.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination

FTIR spectroscopy is a powerful tool for probing the coordination of the acetylacetonate ligand to the zinc ion. The infrared spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the coordinated acetylacetonate and water molecules.

Key vibrational bands and their assignments are summarized in the table below:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3450 | O-H stretching of water | ijcsrr.orgijcsrr.org |

| 1610 | C=O stretching | ijcsrr.orgijcsrr.org |

| 1516 | C=C stretching | ijcsrr.orgijcsrr.org |

| 1020 | C-H bending | ijcsrr.orgijcsrr.org |

| 933.9 | C-H bending | ijcsrr.orgijcsrr.org |

| 763.88 | Zn-O stretching | ijcsrr.orgijcsrr.org |

The presence of the Zn-O stretching vibration confirms the coordination of the acetylacetonate ligand to the zinc ion. The broad band around 3450 cm⁻¹ is indicative of the O-H stretching vibration of the water molecule, confirming the hydrated nature of the complex. ijcsrr.orgijcsrr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Ligand Environment

¹H and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the hydrogen and carbon atoms within the acetylacetonate ligand. In a symmetric environment, the ¹H NMR spectrum would show specific signals for the methyl and methine protons. umanitoba.ca For instance, ¹H NMR spectra of related zinc complexes with tbaoac ligands show distinct sets of proton signals corresponding to different coordination environments. acs.org The ¹H NMR spectrum of zinc(II) acetylacetonate has been reported. chemicalbook.com

Crystallographic Investigations

X-ray diffraction (XRD) is an essential technique for confirming the crystalline nature and phase purity of this compound and its derivatives. The formation of adducts of zinc acetylacetonate with nitrogen donor ligands, such as pyridine (B92270), bipyridine, and phenanthroline, has been confirmed by powder XRD. researchgate.net These studies indicate that the pyridine adducted complex possesses a monoclinic crystal structure, while the bipyridine and phenanthroline adducted complexes have orthorhombic structures. researchgate.net

XRD is also extensively used to characterize the products synthesized from this compound. For example, in the synthesis of zinc oxide (ZnO) nanostructures, XRD patterns confirm the formation of the hexagonal wurtzite phase of ZnO. nih.govmdpi.comirb.hr The intensity and position of the diffraction peaks provide information about the crystal structure and preferential growth orientation. nih.govmdpi.com For instance, a strong (002) peak indicates that highly ordered ZnO nanorods have a preferred growth direction along the c-axis. mdpi.comresearchgate.net The Scherrer equation can be applied to the XRD data to estimate the crystallite size of the resulting nanoparticles. nih.govacs.org

The crystallinity of materials derived from this compound can be influenced by synthesis conditions. For example, in the solvothermal synthesis of ZnO, the solvent used can affect the relative intensities of the (100) and (002) reflections, indicating differences in the crystallite shapes. nih.govacs.org

The table below presents typical XRD findings for materials synthesized using this compound.

| Material | Crystal System | Key XRD Peaks/Findings | Reference |

| Zinc acetylacetonate-pyridine adduct | Monoclinic | Confirmed complex formation | researchgate.net |

| Zinc acetylacetonate-bipyridine adduct | Orthorhombic | Confirmed complex formation | researchgate.net |

| Zinc acetylacetonate-phenanthroline adduct | Orthorhombic | Confirmed complex formation | researchgate.net |

| ZnO Nanorods | Hexagonal (Wurtzite) | Strong (002) peak indicating preferential c-axis growth | mdpi.comresearchgate.net |

| ZnO Nanoparticles | Hexagonal (Wurtzite) | Phase purity confirmed | nih.govirb.hr |

Single-crystal X-ray diffraction provides the most precise information about the three-dimensional atomic arrangement, bond lengths, and bond angles within a crystal. For adducts of zinc(II) acetylacetonate, this technique has been used to determine the coordination geometry around the zinc ion. For example, a study on an adduct with an aminoquinoline ligand revealed a tetrahedral geometry around the zinc ion, with the complex existing as a neutral, discrete molecule. researchgate.net

In the case of a pyridine-adducted zinc acetylacetonate complex, single-crystal X-ray diffraction showed that the zinc atom has a square-pyramidal coordination geometry. researchgate.net The basal plane is defined by the four oxygen atoms of the chelating acetylacetonate ligands, and the axial position is occupied by the nitrogen atom of the pyridine ligand. researchgate.net

The structure of a mixed-metal nickel-zinc (B8489154) acetylacetonate dihydrate has also been elucidated using single-crystal X-ray diffraction. researchgate.net The analysis revealed a monoclinic structure with the space group P21/c, where the metal ions are in an octahedral environment, forming six-membered chelate rings with the acetylacetonate ligands and coordinating with two water molecules. researchgate.net

The following table summarizes key structural parameters obtained from single-crystal X-ray diffraction studies of zinc acetylacetonate derivatives.

| Compound | Crystal System | Space Group | Coordination Geometry of Zn | Key Structural Features | Reference |

| [Zn(acac)₂(C₅H₅N)] | Monoclinic | - | Square-pyramidal | Four O atoms from acac ligands in basal plane, pyridine N atom in axial position. | researchgate.net |

| [Zn(acac)₂(aminoquinoline)] | - | - | Tetrahedral | Neutral discrete molecule. | researchgate.net |

| N₀.₇Z₀.₃(acac)₂·2H₂O | Monoclinic | P21/c | Octahedral | Six-membered chelate rings with two coordinated water molecules. | researchgate.net |

X-ray Diffraction (XRD) for Crystallinity and Phase Purity

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, bonding, and properties of zinc acetylacetonate and its derivatives. DFT calculations have been employed to study the geometry, molecular orbital energies, and effective atomic charges of zinc(II) bis-β-diketonates. researchgate.net These studies provide insights into the nature of the metal-ligand bonding and the electronic effects of substituents on the acetylacetonate ligand. researchgate.net

For adducts of zinc acetylacetonate with nitrogen donor ligands, DFT calculations using the M06 hybrid functional and LANL2DZ basis set have been performed to evaluate the cis and trans coordination modes. researchgate.net These calculations also help in determining properties such as the dipole moment, HOMO-LUMO energy gap, chemical hardness, softness, and electrophilicity. researchgate.net

DFT has also been used to study the reaction mechanisms involving zinc acetylacetonate. For example, the reaction of zinc acetylacetonate with ozone has been investigated using DFT to identify reaction products and infer the reaction mechanism. researchgate.net In another study, DFT was used to model the dissociation of zinc ions from vapor-phase zinc acetylacetonate and its adsorption onto graphene oxide during atomic layer deposition (ALD). nih.gov The geometry of reactants, transition states, and products were optimized at the B3LYP/6-31G** level of theory or higher. nih.gov

The table below provides examples of DFT studies on zinc acetylacetonate and the insights gained.

| System Studied | DFT Method/Basis Set | Properties Investigated | Key Findings | Reference |

| Zinc(II) bis-β-diketonates | DFT (unspecified) | Geometry, MO energies, atomic charges | Elucidation of electronic structure and substituent effects. | researchgate.net |

| Zn(acac)₂ with N-donor ligands | M06/LANL2DZ | Coordination modes, HOMO-LUMO gap, dipole moment | Evaluation of cis and trans isomers and electronic properties. | researchgate.net |

| Zn(acac)₂ + O₃ reaction | DFT (unspecified) | Reaction mechanism, product identification | Identification of primary reaction products and mechanistic pathways. | researchgate.net |

| Zn(acac)₂ on graphene oxide (ALD) | B3LYP/6-31G** | Dissociation and adsorption mechanism | Proposed reaction mechanism and calculated reaction energies. | nih.gov |

Computational modeling is crucial for understanding the role of water molecules in the structure and reactivity of this compound. The presence of water of hydration can significantly influence the properties and applications of this compound, particularly in the synthesis of materials like zinc oxide. nih.govacs.org

While direct computational studies focusing solely on the hydration effects of this compound are not extensively detailed in the provided context, the importance of hydration is highlighted in experimental and theoretical studies of related systems. For instance, in the solvothermal synthesis of ZnO from this compound, the water of crystallization is released into the reaction medium and can influence the growth of ZnO nanostructures. nih.govacs.org The anhydrous form is often used to circumvent the ambiguity introduced by the presence of water. nih.govacs.org

Computational studies on the solvothermal synthesis of ZnO from zinc acetylacetonate in alcoholic solvents provide indirect insights into hydration effects. irb.hr These studies use DFT to model the interactions between the ZnO surface and solvent molecules, which can be extended to understand the role of water. irb.hr Molecular dynamics simulations have been used to investigate the influence of solvents on ZnO growth, highlighting the different binding affinities of molecules like water to the polar faces of the ZnO crystal. acs.org

The thermal decomposition of this compound has been studied using methods like thermogravimetric analysis, which show that the loss of hydration water occurs at temperatures between 53°C and 100°C. researchgate.netmdpi.com This experimental data provides a basis for computational models that can simulate the dehydration process and its impact on the subsequent decomposition of the anhydrous compound.

Chemical Reactivity and Decomposition Pathways

Thermal Decomposition Mechanisms

The thermal decomposition of zinc acetylacetonate (B107027) hydrate (B1144303) is a multi-step process that is significantly influenced by the surrounding atmosphere and the presence of water. The decomposition pathway involves the initial loss of water, followed by the dissociation and breakdown of the acetylacetonate ligands.

The initial step in the thermal decomposition of zinc acetylacetonate hydrate is the loss of its water molecule(s). researchgate.net Thermogravimetric analysis (TGA) indicates that this dehydration process typically occurs at temperatures between 53°C and 100°C. researchgate.net The presence of coordinated water is a specific feature of zinc acetylacetonate and complicates the decomposition process compared to its anhydrous counterpart. researchgate.netresearchgate.net Below 120°C, the evaporation of crystal water is observed, which can be accelerated in the presence of substances like ethanol (B145695) due to the formation of a water/alcohol azeotrope. nih.gov The water molecules are not merely physically adsorbed but are part of the coordination sphere, and their removal is a prerequisite for the subsequent decomposition steps. ijcsrr.org

Following dehydration, the acetylacetonate ligands begin to dissociate and decompose. This process involves several parallel reactions, including phase transitions and the thermal breakdown of the ligands themselves. researchgate.net The decomposition of the anhydrous complex generally proceeds up to about 214°C. researchgate.net In an inert atmosphere, the decomposition of the precursor takes place just below 300°C under strongly oxidizing conditions. researchgate.net

The pyrolysis of zinc acetylacetonate can proceed through different pathways. One proposed mechanism involves a proton-promoted thermolysis, where the presence of protons, for instance from residual water or other protic species, facilitates the decomposition. nih.gov This can lead to the formation of acetylacetone (B45752) (Hacac) and zinc hydroxide (B78521). nih.gov An alternative intramolecular pathway suggests a proton migration from a methyl group of one ligand to an oxygen atom of the Zn-O group, resulting in the formation of zinc hydroxide and a cumulene group. nih.gov The dissociation rate of the acetylacetonate ligands has been shown to govern the size of the resulting nanoparticles in certain synthetic procedures. nih.gov

The atmosphere under which thermal decomposition occurs has a profound effect on the final products. In an air atmosphere, the decomposition can lead to the formation of zinc oxide (ZnO) at temperatures as low as 200°C. researchgate.net The exothermic peaks observed in differential thermal analysis (DTA) in air are attributed to the combustion of the acetylacetonate ligands released during decomposition. researchgate.net

In contrast, decomposition in an inert atmosphere, such as nitrogen, also yields ZnO, but the pathway and intermediate species can differ. researchgate.netacs.org Studies have shown that an inert atmosphere promotes the formation of single-phase systems. acs.org The presence of humidity in an inert gas stream has been found to accelerate the decomposition of zinc acetylacetonate. nih.gov Furthermore, the use of a supercritical CO2 atmosphere has been demonstrated to significantly accelerate the formation of ZnO from zinc acetylacetonate at temperatures as low as 60°C, suggesting a CO2-driven reaction mechanism. rsc.org The nature of the atmosphere influences not only the decomposition temperature but also the crystallinity and potential for forming multiphase systems in the final product. acs.org

Ligand Dissociation and Pyrolysis Pathways

Ligand Exchange and Substitution Reactions

Zinc acetylacetonate is a versatile precursor that readily undergoes ligand exchange and substitution reactions, which is a key aspect of its chemical reactivity. These reactions involve the replacement of the acetylacetonate (acac) ligands with other molecules, often leading to new complexes with altered properties or serving as a pathway for the synthesis of materials.

Anhydrous zinc acetylacetonate acts as a Lewis acid and can react with various Lewis bases, such as nitrogen-containing ligands, to form five- and six-coordinate adducts with the general formulas Zn(acac)₂L and Zn(acac)₂L₂, respectively. wikipedia.org The addition of nitrogen donor ligands like pyridine (B92270), bipyridine, and phenanthroline to this compound results in the formation of new adducted complexes. researchgate.netresearchgate.net These reactions are typically carried out by refluxing the parent zinc complex with the nitrogen donor ligand in a solvent like ethanol. tandfonline.com

The formation of these adducts can enhance the thermal properties of the parent complex. researchgate.net For instance, the pyridine-adducted complex exhibits different volatility and decomposition temperatures compared to the original zinc acetylacetonate. researchgate.net The coordination of these nitrogen ligands to the zinc center has been confirmed through various spectroscopic and analytical techniques. researchgate.nettandfonline.com The resulting complexes are often stable and can be used as precursors for the synthesis of zinc oxide nanostructures. researchgate.net

| Complex | Volatility (°C) | Decomposition Temperature (°C) |

|---|---|---|

| Zinc Acetylacetonate | 136 | 220 |

| Zinc Acetylacetonate adducted with Pyridine | 106 | 202 |

The cleavage of the acetylacetonate ligand from the zinc center is a critical step in many of its reactions, including thermal decomposition and ligand exchange. In the presence of certain solvents and reactants, this cleavage can proceed through complex mechanisms. For example, in a solvothermal route using benzylamine (B48309) as both a solvent and reactant, the formation of zinc oxide nanocrystals involves the solvolysis of the acetylacetonate ligand, which includes a C-C bond cleavage. nih.gov

In alcohol solutions, the reaction can proceed via an alcoholytic C-C cleavage of the acetylacetonate ligand. researchgate.net This is then often followed by hydrolysis, facilitated by the water molecules present in the hydrate precursor, to form a reactive Zn-OH intermediate. researchgate.net The specific pathway can be influenced by the nature of the alcohol used. For instance, in tert-butanol (B103910), a ligand-exchange mechanism involving the dissociation of the acetylacetonate group is proposed. researchgate.net The presence of water in the precursor structure can complicate the breakdown process, potentially by attacking the carbonyl groups of the acetylacetonate ligand or by reacting directly with the zinc ion. researchgate.net

Reactivity with Exogenous Ligands (e.g., Nitrogen Donors)

Hydrolysis and Alcoholysis Reactions

The hydrolysis and alcoholysis of this compound are fundamental reactions in the wet-chemical synthesis of zinc oxide. These reactions involve the interaction of the zinc precursor with water or alcohol, leading to the formation of ZnO through intermediate species.

Formation of Intermediate Zinc Hydroxide Species

The formation of zinc hydroxide (Zn(OH)₂) is a critical intermediate step in the hydrolysis of zinc acetylacetonate. In aqueous solutions, especially in the presence of a base like sodium hydroxide (NaOH), the acetylacetonate ligands are displaced by hydroxide ions (OH⁻). This reaction proceeds in a stepwise manner, ultimately yielding Zn(OH)₂, which then dehydrates to form ZnO. irb.hr The water molecules present in the hydrate form of the precursor can also participate in this hydrolysis, initiating the formation of reactive Zn-OH intermediates. researchgate.netresearchgate.net

The character of the organic ligands attached to the zinc center can influence the stability and structure of these zinc hydroxide intermediates. For instance, organozinc hydroxide complexes can be synthesized through the direct hydrolysis of organozinc compounds. pw.edu.pl The resulting zinc hydroxides can exist in various aggregation states, from monomeric to hexameric drum-like structures, depending on the nature of the substituents. pw.edu.pl These layered zinc hydroxide compounds can act as precursors, which upon dissolution and reprecipitation under wet conditions, yield ZnO powders. taylorandfrancis.com

Role of Water and Alcohol in Reaction Kinetics

Both water and alcohol play a significant role in the reaction kinetics of zinc acetylacetonate decomposition. The presence of water, either from the hydrated precursor or added to the reaction, facilitates hydrolysis. researchgate.netresearchgate.net In the absence of added base, the deprotonation of water molecules provides the initial hydroxide ions for the reaction to proceed, although this is a slower process. irb.hr The presence of an alcohol can also influence the hydrolysis rate. For example, ethanol can act as a weak Brønsted acid, potentially catalyzing a faster hydrolysis compared to a purely aqueous environment without a catalyst. nih.gov

In alcohol-based (solvothermal) syntheses, the alcohol can act as both a solvent and a reactant. The reaction can proceed via an alcoholytic carbon-carbon cleavage of the acetylacetonate ligand. researchgate.net The type of alcohol used significantly impacts the reaction rate and the morphology of the resulting ZnO nanoparticles. For instance, the conversion of zinc acetylacetonate to ZnO is considerably slower in isobutanol compared to 1-butanol (B46404). researchgate.netresearchgate.net This difference is attributed to factors like the nucleophilicity, boiling point, and dielectric constant of the alcohol. researchgate.net The chain length and polarity of the alcohol also influence the growth of ZnO nanocrystals, with different alcohols leading to varying aspect ratios and particle shapes. acs.orgirb.hr

Oxidation Reactions and Precursor Conversion

Oxidation is another key decomposition pathway for zinc acetylacetonate, particularly in thermal and plasma-based synthesis methods. During thermal decomposition in an air atmosphere, the acetylacetonate ligands are combusted. researchgate.net This process is often exothermic and occurs at temperatures above the initial decomposition of the complex. researchgate.net

In plasma-based deposition techniques, oxidation reactions are central to the conversion of the precursor to ZnO. The zinc acetylacetonate is dissociated in the plasma, a process driven by reactions with reactive species like oxygen radicals. unimib.it The relatively weak Zn-O bonds are easily broken in the plasma environment. unimib.it The atomic zinc released then undergoes oxidation to form ZnO. unimib.it

The conversion of the precursor to the final oxide material can be influenced by various factors. For instance, in solvothermal methods, solvents containing hydroxyl groups can promote the formation of diverse nanoparticle structures and even mixtures of different crystal phases. acs.org The reactivity of the precursor itself is also a critical factor. The selection of precursors with appropriate reactivity is essential for controlling reaction pathways and achieving desired products, such as doped nanocrystals. rsc.org

Mechanistic Studies of Gas-Phase Chemistry During Decomposition

Understanding the gas-phase chemistry of zinc acetylacetonate decomposition is crucial for techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). Mass spectrometry is a powerful tool for identifying gaseous intermediates and elucidating reaction mechanisms. nih.govresearchgate.net

During thermal decomposition, the hydrated water is lost at lower temperatures (53-100 °C), followed by the decomposition of the acetylacetonate ligands at higher temperatures. unimib.itresearchgate.net In an inert atmosphere, the decomposition can proceed through parallel reactions, including phase transitions and the loss of the ligands. researchgate.net

Studies using mass spectrometry to track the gaseous species during the spray deposition of zinc acetylacetonate solutions have proposed a proton-promoted thermolysis mechanism. nih.gov This mechanism is initiated by hydrolysis with water, followed by either an intramolecular proton rearrangement or reaction with an external proton source to produce ZnO. nih.gov The presence of solvents like ethanol can influence this process by acting as a proton donor. nih.gov

In high-pressure environments using supercritical CO₂, a different mechanism has been proposed. It is suggested that CO₂ penetrates the solid precursor, forming zinc-CO/CO₂-organic complexes that facilitate the low-temperature synthesis of ZnO. rsc.org Computational studies have also explored the potential of zinc acetylacetonate as a precursor in ALD, although experimental work has been limited. acs.org These gas-phase studies are essential for optimizing deposition processes and controlling the properties of the resulting thin films and nanostructures.

Applications in Advanced Materials Synthesis

Precursor for Zinc Oxide (ZnO) Nanomaterials

Zinc acetylacetonate (B107027) hydrate (B1144303) is a favored precursor for producing various ZnO nanomaterials due to its stability and controlled reactivity. researchgate.netsigmaaldrich.com It allows for the synthesis of nanomaterials with high crystallinity and well-defined, uniform particle morphologies. researchgate.net

Synthesis of ZnO Nanoparticles: Morphology and Size Control

The synthesis of zinc oxide (ZnO) nanoparticles from zinc acetylacetonate hydrate allows for significant control over the final particle size and morphology. researchgate.netrsc.org By adjusting reaction conditions such as the solvent, temperature, and precursor concentration, researchers can tailor the characteristics of the resulting ZnO nanoparticles.

For instance, refluxing an oversaturated solution of this compound in different alcohol solvents, such as 1-butanol (B46404) or isobutanol, can yield ZnO nanoparticles with sizes ranging from 20 to 200 nm in length. researchgate.net The choice of solvent also influences the morphology, leading to the formation of nanorods or coral-like structures. researchgate.net In 1-butanol, rod-shaped particles form through the agglomeration of smaller primary particles (less than 10 nm in size). researchgate.net Conversely, using isobutanol results in a time-dependent morphology that evolves from bundle-like structures to final coral-like formations. researchgate.net

The use of surfactants can further refine the morphology. One study synthesized ZnO nanorods using this compound as a single-source precursor in the presence of various surfactants, including polyvinyl alcohol (PVA), polyethylene (B3416737) glycol (PEG), sodium dodecyl sulphate (SDS), and cetyltrimethyl ammonium (B1175870) bromide (CTAB). tandfonline.com The use of PVA resulted in more regular and defect-free rods compared to the other surfactants. tandfonline.com

A summary of how different synthesis parameters affect ZnO nanoparticle morphology and size is presented below:

| Synthesis Parameter | Effect on Morphology and Size | Reference |

| Solvent | 1-butanol yields nanorods (20-200 nm); isobutanol produces coral-like structures. | researchgate.net |

| Reaction Time (in isobutanol) | Morphology evolves from bundle-like to coral-like structures over time. | researchgate.net |

| Surfactant (PVA) | Produces more regular and defect-free nanorods. | tandfonline.com |

| Surfactant (PEG, SDS, CTAB) | Also influences nanorod growth, but with less regularity than PVA. | tandfonline.com |

Fabrication of ZnO Nanorods and Nanostructures

This compound is a versatile precursor for fabricating a variety of ZnO nanostructures beyond simple nanoparticles, including nanorods, nanowires, and more complex three-dimensional architectures. mdpi.comirb.hrmdpi.com These structures are of great interest for applications in electronics, sensors, and catalysis. sigmaaldrich.cn

A simple hydrothermal method at 85°C using this compound has been successfully employed to synthesize highly ordered, vertically grown ZnO nanorods on a seeded substrate. mdpi.comnih.gov In one study, this method yielded nanorods with an average length of 1.6 µm and an average diameter of 40 nm. mdpi.com The resulting nanorods were highly crystalline with a hexagonal wurtzite structure. mdpi.comnih.gov

The formation of hollow ZnO particles has also been achieved through the simple hydrolysis of zinc acetylacetonate at 90°C. irb.hr This process involves the aggregation of fine primary ZnO particles into stable hexagonal structures that then grow hierarchically. irb.hr Furthermore, laser-induced decomposition of a solution containing zinc acetylacetonate has been shown to produce various ZnO nanostructures, including nanorods and nanowires, in a very short time frame. acs.org

Influence of Precursor Hydration on Nanomaterial Properties

The presence of water molecules in this compound plays a significant role in the synthesis of ZnO nanomaterials, influencing both the reaction mechanism and the properties of the final product. researchgate.netsemi.ac.cnnih.gov The water of crystallization can be released into the reaction system upon dissolution of the precursor, affecting the growth of the ZnO. nih.gov

During the synthesis of ZnO nanoparticles, the water molecules present in the hydrate precursor can participate in the hydrolytic formation of a reactive zinc-hydroxyl intermediate, which is a key step in the formation of ZnO. researchgate.net The presence of this hydrate water can also promote the desorption of organic species from the nanoparticle surface during the synthesis process. researchgate.net

In the context of chemical vapor deposition, the hydration state of the precursor has a direct impact on the morphology of the resulting ZnO. The evolution of water from the hydrated precursor during the initial stages of growth can lead to the deposition of a thin polycrystalline film. semi.ac.cn Subsequent growth, using the now-anhydrous precursor, results in the formation of nanowires. semi.ac.cn

Growth Mechanisms of ZnO from this compound

The formation of zinc oxide from this compound involves distinct chemical pathways that are influenced by the reaction environment.

In alcohol-based syntheses, the reaction can proceed through an alcoholytic C-C cleavage of the acetylacetonate ligand. researchgate.netacs.org This is followed by a hydrolytic step, where water molecules from the precursor's hydration shell or released during condensation contribute to the formation of a reactive Zn-OH intermediate. researchgate.net This intermediate then converts to ZnO. researchgate.net The chelating nature of the acetylacetonate ligand provides a more controlled reaction rate compared to other precursors like metal alkoxides. researchgate.net

In hydrothermal synthesis, the acetylacetonate-derived precursor provides a continuous supply of Zn2+ ions. mdpi.comnih.gov The acetylacetonate ions can act as chelating agents, forming stable multidentate ligands with the non-polar facets of the growing ZnO crystal. mdpi.com This encourages growth along the polar (001) facet, leading to the formation of elongated structures like nanorods. mdpi.com

During Metal-Organic Chemical Vapor Deposition (MOCVD), the growth mechanism is closely tied to the thermal evolution of the precursor. Initially, the hydrated precursor releases water, leading to the growth of a polycrystalline ZnO film that serves as a nucleation layer. semi.ac.cn As the precursor becomes anhydrous, nanowire growth commences. semi.ac.cn If the process continues for an extended period, the precursor can decompose further into ZnO, which then leads to the nucleation of smaller, secondary nanowires on the primary structures. semi.ac.cn

Thin Film Deposition Techniques

This compound is a valuable precursor for depositing zinc-based thin films, particularly through Metal-Organic Chemical Vapor Deposition (MOCVD), for optoelectronic applications. sigmaaldrich.comscientificlabs.com

Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a key technique for producing high-quality ZnO thin films and nanostructures using zinc acetylacetonate as a precursor. semi.ac.cnresearchgate.net This method offers control over the film's crystallinity and orientation. researchgate.net Zinc acetylacetonate is considered a promising, inexpensive raw material for MOCVD due to its chemical stability and low toxicity. wiley.com

In a typical MOCVD process, zinc acetylacetonate vapor is transported to a heated substrate where it decomposes to form a ZnO film. The process parameters, such as substrate temperature and pressure, are critical in determining the final properties of the film. Studies have shown that polycrystalline ZnO films can be grown at temperatures above 613 K. researchgate.net At higher temperatures, above 823 K, the films exhibit a preferred c-axis orientation. researchgate.net

The hydration of the precursor also plays a crucial role. One issue with using the monohydrate form is the potential for water to contaminate the process. wiley.com Using an anhydrous form of zinc acetylacetonate can lead to the deposition of very flat films. wiley.com For instance, a ZnO film deposited using anhydrous zinc acetylacetonate fiber on a sapphire substrate showed a root mean square (RMS) flatness of 0.48 nm. wiley.com

The table below summarizes key findings from MOCVD processes using zinc acetylacetonate:

| Precursor Form | Substrate | Deposition Temperature | Key Findings | Reference |

| This compound | Sapphire, Glass, F:SnO2 | 550°C | Initial polycrystalline film growth followed by nanowire growth. | semi.ac.cn |

| Zinc Acetylacetonate | Borosilicate Glass, Silicon | > 823 K | c-axis oriented polycrystalline films. | researchgate.net |

| Zinc Acetylacetonate Anhydrate Fiber | r-face Sapphire | 520 °C (annealed) | Film resistivity of 4.6 × 10⁻¹ Ω·cm, Hall mobility of 15 cm²·V⁻¹·s⁻¹. | wiley.com |

Aerosol-Assisted Chemical Vapor Deposition (AACVD)

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a thin-film deposition technique that utilizes an aerosol of a precursor solution. nih.gov In this method, a solution containing this compound is aerosolized and then transported by a carrier gas to a heated substrate, where the precursor decomposes to form a thin film. nih.govnih.gov

The choice of solvent in the precursor solution significantly influences the properties of the deposited films. For instance, in the deposition of Aluminum-doped zinc oxide (AZO) thin films, using a mixture of methanol (B129727) and ethyl acetate (B1210297) as the solvent for zinc acetylacetonate and aluminum chloride resulted in films with lower resistivity compared to those deposited using only methanol. nih.gov However, the use of ethyl acetate also led to carbon contamination and reduced visible transmittance. nih.gov This highlights the ability to tune the optoelectronic properties of the films by carefully selecting the solvent system. nih.gov

The deposition temperature is another critical parameter. Studies on the AACVD of zinc oxide from this compound have shown that at lower temperatures, such as 300 °C, the film growth is slow and controlled by nucleation, resulting in films composed of nano-particular crystallites with no preferred orientation. rsc.org At higher temperatures, the morphology of the films can be controlled to achieve desired properties for optoelectronic applications. rsc.org For example, a deposition temperature of 450 °C is often considered optimal for forming ZnO-based coatings from zinc acetylacetonate. researchgate.net

Atomic Layer Deposition (ALD) for Oxide Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for atomic-scale control over film thickness and composition. kirj.ee While zinc acetylacetonate has not been as widely reported as other precursors like diethylzinc (B1219324) in experimental ALD studies, it presents a non-toxic and air-stable alternative. acs.org

Recent research has demonstrated the potential of zinc acetylacetonate as a precursor for the ALD of zinc oxide (ZnO). acs.orgchemrxiv.org In one study, ZnO was deposited on mesoporous zirconium oxide using zinc acetylacetonate and synthetic air. acs.orgresearchgate.net The process exhibited self-terminating behavior, a hallmark of ALD, with approximately two zinc atoms deposited per square nanometer in each cycle. acs.orgchemrxiv.org The acetylacetonate ligands were subsequently removed by an oxidative treatment with synthetic air at 500 °C. acs.orgchemrxiv.org

The ALD process using zinc acetylacetonate involves the sublimation of the precursor at around 120 °C, which is then transported to the reaction chamber. chemrxiv.org This method has been shown to be effective for coating high-surface-area porous materials, which is beneficial for catalytic applications. acs.orgchemrxiv.orgresearchgate.net The growth of high-quality, wide-bandgap zinc manganese oxide (ZnMnO) thin films has also been demonstrated using ALD with manganese(III) acetylacetonate as the manganese precursor, showcasing the versatility of acetylacetonate precursors in creating complex oxide films. aip.org

Supersonic Plasma Jet Deposition

Supersonic Plasma Jet Deposition (PA-SJD) is an innovative method for depositing nanostructured thin films. mdpi.com This technique utilizes a volatile organometallic precursor, such as this compound, which is dissociated in an argon-oxygen plasma. mdpi.com The resulting species are then expanded through a nozzle to form a supersonic jet that impinges on a substrate, leading to film growth. mdpi.comresearchgate.net

This compound is a well-suited precursor for this method due to its accessible evaporation temperature and relatively low toxicity compared to other zinc precursors like diethylzinc. mdpi.com Thermogravimetric analysis shows that the hydration water is lost between 53 °C and 100 °C. mdpi.com The vapor pressure of the hydrate and anhydrous forms have been determined, with sublimation enthalpies of 111 kJ/mol and 23.5 kJ/mol, respectively. researchgate.net

This technique has been successfully employed to grow high-quality, nanostructured ZnO films with a wurtzite-type crystalline structure and a surface morphology characterized by columnar structures. mdpi.comresearchgate.net The high growth rate and the ability to produce films with controlled nanostructures make PA-SJD a promising method for various applications. mdpi.com

Application in Optoelectronic Device Fabrication (General Principles)

This compound serves as a crucial precursor in the fabrication of zinc-based thin films and coatings through chemical vapor deposition (CVD) for optoelectronic applications. scientificlabs.co.ukscientificlabs.com These applications are driven by the desirable properties of the resulting materials, such as zinc oxide (ZnO), which is a wide-bandgap semiconductor with high optical transparency. science.gov

The versatility of zinc acetylacetonate allows for its use in various deposition techniques to create materials for different components of optoelectronic devices. For instance, it has been used in solution-processed methods to fabricate amorphous indium gallium zinc oxide (InGaZnO) thin-film transistors. sigmaaldrich.com Furthermore, it acts as a precursor in the hydrothermal growth of conductive, highly ordered zinc oxide nanorods, which are essential for many nanotechnology applications. sigmaaldrich.com

The ability to produce both undoped and doped ZnO films with tailored properties is a key advantage. For example, indium-doped ZnO films with low electrical resistivity and high optical transmittance have been deposited using ultrasonic chemical spray with zinc acetylacetonate as the zinc source. science.gov These transparent conductive oxide films are vital components in devices like solar cells and flat-panel displays. acs.orgacs.org

Role in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.com Zinc acetylacetonate has been explored as a metal source for the synthesis of MOFs, offering an alternative to more commonly used metal salts like nitrates or chlorides. researchgate.net The use of metal acetylacetonates (B15086760) can be advantageous in certain synthetic approaches, including more environmentally friendly aqueous synthesis methods. researchgate.net

While zinc acetate is a more frequently cited precursor for the synthesis of well-known MOFs like MOF-5, research has shown that various metal acetylacetonates can be used to produce a range of carboxylate-based MOFs in good yields. researchgate.netmdpi.com The synthesis of MOFs can be influenced by various factors, including the choice of metal precursor, solvent, and reaction conditions. For instance, the synthesis of zinc-based MOFs can be achieved through methods like ball-milling, which can be performed under neat grinding or liquid-assisted grinding conditions. mdpi.com

The thermal decomposition of MOFs containing zinc and other metals, such as iron, can be used as a template to create other advanced materials. For example, a ZnFe-MOF, which combines elements of MOF-5 and MIL-53(Fe), has been used as a precursor to synthesize ZnFe₂O₄ nanoparticles. researchgate.net

Formation of Other Zinc-Based Materials

Magnetic Films (e.g., (Zn,Fe)Fe₂O₄)

This compound is a key precursor in the synthesis of zinc-containing magnetic films, particularly zinc ferrite (B1171679) (ZnFe₂O₄) and its derivatives. scientificlabs.co.ukscientificlabs.comchemicalbook.comscientificlabs.co.uk These materials are of interest for their magnetic properties and potential applications in various technologies.

One of the primary methods for fabricating these films is Metal-Organic Chemical Vapor Deposition (MOCVD). scientificlabs.co.ukchemicalbook.comscientificlabs.co.uk By using zinc acetylacetonate in combination with an iron precursor like iron(III) acetylacetonate, it is possible to grow high-crystallinity (Zn,Fe)Fe₂O₄ films. scientificlabs.co.ukscientificlabs.co.uk

Furthermore, zinc acetylacetonate is used in combination with other metal acetylacetonates, such as nickel(II) acetylacetonate and iron(III) acetylacetonate, to synthesize complex magnetic materials like (Ni,Zn)Fe₂O₄. mocvd-precursor-encyclopedia.decambridge.org These materials can be synthesized as nanoparticles within an organic hybrid material at relatively low temperatures. cambridge.org The non-aqueous sol-gel synthesis is another route where zinc acetylacetonate is used as a precursor to produce ultra-small manganese-zinc ferrite (Mn(1-x)ZnxFe₂O₄) nanostructures. rsc.org However, in syntheses with a high zinc content, the use of zinc acetate as a precursor is sometimes preferred to obtain phase-pure ferrite, as zinc acetylacetonate can lead to the formation of a separate hexagonal ZnO phase. rsc.org The thermal decomposition of metalloorganic precursors, including this compound, is also a method to form manganese zinc ferrite nanoparticles. mdpi.com

Zinc Chalcogenide Thin Films (e.g., Zn(O,S))

This compound serves as a crucial precursor in the synthesis of zinc-based thin films, including zinc chalcogenides like zinc oxide (ZnO). Its utility in this area stems from its ability to undergo thermal decomposition to yield high-purity zinc oxide nanoparticles and films. qut.edu.au This process is integral to various deposition techniques, such as chemical vapor deposition (CVD) and ultrasonic chemical spray, for fabricating optoelectronic devices. science.gov

Researchers have utilized this compound to create nanocrystalline zinc oxide thin films. researchgate.net For instance, in the ultrasonic chemical spray technique, zinc acetylacetonate is used as the organometallic zinc precursor to achieve high growth rates for indium-doped zinc oxide (ZnO:In) thin films, on the order of 100 nm/min. science.gov The thermal decomposition of the hydrate complex is a key step in forming the desired zinc oxide structures. acs.orgijcsrr.org The properties of the resulting films, such as their surface morphology, can be tuned by adjusting parameters like the concentration of dopants. science.gov The relatively low decomposition temperature of this compound makes it a suitable precursor for integrating nanoparticle synthesis with other processes, such as plasma polymerization. qut.edu.au

Below is a table summarizing the application of this compound in thin film synthesis:

| Application Area | Deposition Technique | Precursor Role | Resulting Material | Key Findings |

| Optoelectronics | Chemical Vapor Deposition (CVD) | Source of zinc | Zinc-based thin films | Suitable for fabricating optoelectronic devices. |

| Transparent Electrodes | Ultrasonic Chemical Spray | Organometallic zinc source | Indium-doped Zinc Oxide (ZnO:In) | Achieved low electrical resistivity and high optical transmittance. science.gov |

| Nanocomposites | Plasma Polymerization | In-situ nanoparticle generation | Polymer/ZnO nanocomposite films | Low decomposition temperature allows for integration with plasma processes. qut.edu.au |

Polymer Science Applications

Role as a Stabilizer for Halogenated Polymers

This compound is recognized as an effective stabilizing agent for halogenated polymers, with a particular emphasis on chlorinated polymers such as poly(vinyl chloride) (PVC). google.com Its primary function is to enhance the thermal stability and light stability of the polymer. google.com The hydrated form of zinc acetylacetonate, specifically the monohydrate, is highlighted for this application, as it provides advantages over the anhydrous form, which can cake under ambient humidity. google.com

The invention detailed in patents specifies the use of zinc acetylacetonate containing at least 4.4% by weight of water. google.comwipo.int This corresponds to a hydrated form with the general formula [CH₃—CO—CH₂—CO—CH₃]₂Zn; x.H₂O, where 'x' is a number greater than or equal to 0.65. google.com The stabilizing effect is achieved by incorporating a specific amount of the this compound into the polymer matrix. google.com

The following table outlines the parameters for its use as a stabilizer:

| Parameter | Recommended Value | Source |

| Polymer Type | Halogenated polymers (e.g., PVC) | google.com |

| Stabilizer Form | This compound | google.com |

| Water Content in Stabilizer | Between 4.4% and 8.8% by weight | google.com |

| Content in Polymer | 0.01 to 2 g per 100 g of polymer | google.com |

| Preferred Content in Polymer | 0.05 to 1 g per 100 g of polymer | google.com |

Incorporation into Polymer Composites

This compound is utilized as a precursor for generating zinc-based nanoparticles directly within a polymer matrix, leading to the formation of advanced polymer composites. qut.edu.auacs.org This in-situ synthesis approach is advantageous for creating materials with enhanced properties.

One notable application involves the single-step, plasma-enabled synthesis of polymer/zinc nanocomposite thin films. In this method, this compound is thermally decomposed to produce zinc oxide (ZnO) nanoparticles that are co-deposited with a polymer derived from geranium essential oil. qut.edu.au The resulting nanocomposite thin films exhibit antimicrobial properties, with the size of the embedded ZnO nanoparticles being influenced by the plasma deposition power. qut.edu.au

Another example is the synthesis of raspberry-like core-shell polyaniline (PANI)/zinc-ferrite composite particles. acs.org Here, this compound serves as a starting material, along with iron(III) acetylacetonate, for the synthesis of zinc-ferrite nanoparticles. These nanoparticles are then used in a Pickering emulsion polymerization process to create the PANI-coated composite particles, which exhibit both electrorheological and magnetorheological responses. acs.org

The table below summarizes research findings on its use in polymer composites:

| Composite Type | Role of this compound | Synthesis Method | Key Findings |

| Polymer/ZnO Nanocomposite | Precursor for ZnO nanoparticles | Plasma-enabled co-deposition | Created antimicrobial surfaces; ZnO nanoparticle size controlled by deposition power (60-80 nm). qut.edu.au |

| Polyaniline/Zinc-Ferrite | Starting material for zinc-ferrite nanoparticles | Pickering emulsion polymerization | Produced core-shell composite particles (~1 μm) with dual electrorheological and magnetorheological properties. acs.org |

Applications in Organic Light-Emitting Diode (OLED) Device Development

In the field of organic electronics, this compound plays a role in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs). Specifically, it is used to prepare the electron injection layer (EIL), a critical component for balancing charge injection and improving device performance. optica.org

The function of this compound in OLEDs is detailed in the table below:

| OLED Component | Material | Preparation Method | Function |

| Electron Injection Layer (EIL) | Nanocrystalline ZnO and Polyethyleneimine (ZnO:PEI) blend | Dissolving this compound and PEI in ethanol (B145695), followed by spin-coating and annealing. optica.org | To optimize electron injection and improve the electroluminescence (EL) efficiency of the device. optica.org |

Catalytic Science and Reaction Engineering

Homogeneous Catalysis in Organic Transformations

As a homogeneous catalyst, zinc acetylacetonate (B107027) hydrate (B1144303) is soluble in various organic solvents, allowing for its direct use in a range of organic reactions. guidechem.comchemimpex.com It is valued for its ability to facilitate the synthesis of complex molecules and enhance reaction rates and yields, particularly in the production of fine chemicals and pharmaceuticals. chemimpex.com

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, essential for building the molecular frameworks of numerous organic compounds. researchgate.net Zinc acetylacetonate hydrate has demonstrated its utility as a catalyst in several types of C-C bond-forming reactions. guidechem.com Although detailed research findings on its specific use in famous named reactions like Suzuki or Negishi coupling are not extensively documented in the provided results, its general application in C-C bond formation is noted. guidechem.comrsc.org

Zinc-based catalysts, in general, are recognized for their tolerance of various functional groups in carbon-carbon coupling reactions. rsc.org This suggests that this compound can be a viable catalyst in creating new C-C bonds under mild conditions. For instance, some zinc-catalyzed C-S cross-coupling reactions have been developed, highlighting the potential of zinc compounds in cross-coupling chemistry. rsc.org

Table 1: Examples of Zinc-Catalyzed Cross-Coupling Reactions This table is illustrative of zinc's catalytic activity in bond formation, though not all examples may directly use this compound.

| Reaction Type | Reactants | Catalyst System | Product | Reference |

|---|---|---|---|---|

| C-S Cross-Coupling | 4-Iodoacetophenone, Thiophenol | Et2Zn, L-proline, NaOtBu | 1-(4-(phenylthio)phenyl)ethanone | rsc.org |

| Suzuki-Miyaura | Aryl halides, Phenylboronic acid | Fe@Pd/C | Aryl-phenyl compounds | dokumen.pub |

| Heck | Aryl halides, Alkenes | Pd/SWCNT | Substituted alkenes | dokumen.pub |

| Sonogashira | Aryl halides, Terminal alkynes | Pd-vit B1 | Aryl-alkyne compounds | dokumen.pub |